molecular formula C12H15BrO2S B8588789 1-bromo-3-cyclohexylsulfonylbenzene

1-bromo-3-cyclohexylsulfonylbenzene

Cat. No.: B8588789
M. Wt: 303.22 g/mol
InChI Key: SIPWPPGJSIBYBM-UHFFFAOYSA-N
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Description

1-bromo-3-cyclohexylsulfonylbenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-cyclohexylsulfonylbenzene typically involves the following steps:

    Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Cyclohexyl Sulfone: The brominated phenyl compound is then reacted with cyclohexyl sulfone under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-cyclohexylsulfonylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfone group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted phenyl cyclohexyl sulfones depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfonic acids.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

1-bromo-3-cyclohexylsulfonylbenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclohexylsulfonylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and sulfone group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact mechanism depends on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenyl cyclohexyl sulfone: Similar structure but with a chlorine atom instead of bromine.

    3-Fluorophenyl cyclohexyl sulfone: Contains a fluorine atom instead of bromine.

    3-Iodophenyl cyclohexyl sulfone: Features an iodine atom in place of bromine.

Uniqueness

1-bromo-3-cyclohexylsulfonylbenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

Molecular Formula

C12H15BrO2S

Molecular Weight

303.22 g/mol

IUPAC Name

1-bromo-3-cyclohexylsulfonylbenzene

InChI

InChI=1S/C12H15BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2

InChI Key

SIPWPPGJSIBYBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 3-bromophenyl cyclohexyl sulfide (3.89 g) in DCM (200 ml) under nitrogen was treated with meta-chloroperbenzoic acid (57% pure, 8.69 g), and stirred at room temperature for 1.5 h. The reaction mixture was poured into water and washed with aqueous sodium sulphite until no peracid remained. The organic phase was washed with brine and dried (MgSO4). Filtration and removal of the solvent under reduced pressure gave the title compound (3.63 g). LCMS RT=3.33 min.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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